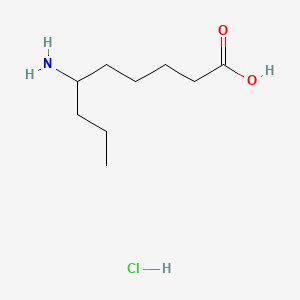

6-Aminononanoicacidhydrochloride

CAS No.:

Cat. No.: VC18241607

Molecular Formula: C9H20ClNO2

Molecular Weight: 209.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20ClNO2 |

|---|---|

| Molecular Weight | 209.71 g/mol |

| IUPAC Name | 6-aminononanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |

| Standard InChI Key | HJKNTSJNHYGZPU-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CCCCC(=O)O)N.Cl |

Introduction

Chemical and Structural Properties

Molecular Composition

The molecular formula of 6-aminononanoic acid hydrochloride is C₉H₁₈ClNO₂, with a theoretical molecular weight of 219.70 g/mol. The hydrochloride salt form enhances solubility in polar solvents compared to the free base. Key functional groups include:

-

A primary amine (-NH₂) at the sixth carbon.

-

A carboxylic acid (-COOH) at the first carbon.

Table 1: Comparative Properties of Linear Amino Acid Hydrochlorides

Spectroscopic Characteristics

While experimental data for 6-aminononanoic acid hydrochloride is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be predicted:

-

IR: Peaks at ~3200 cm⁻¹ (N-H stretch), ~2500 cm⁻¹ (HCl), and ~1700 cm⁻¹ (C=O stretch).

-

¹H NMR: δ 1.2–1.6 ppm (methylene protons), δ 3.0 ppm (amine proton), δ 12.0 ppm (carboxylic acid proton) .

Synthesis and Purification

Synthetic Routes

The synthesis of 6-aminononanoic acid hydrochloride likely follows methods analogous to shorter-chain amino acids:

-

Gabriel Synthesis: Reaction of 6-bromononanoic acid with phthalimide, followed by hydrolysis and HCl treatment.

-

Reductive Amination: Condensation of 6-oxononanoic acid with ammonia using sodium cyanoborohydride, followed by HCl salification .

Table 2: Optimized Reaction Conditions

Purification Techniques

-

Recrystallization: From ethanol/water mixtures to remove unreacted starting materials.

-

Ion-Exchange Chromatography: Using Dowex-50W resin to isolate the hydrochloride salt.

Biological and Pharmacological Applications

Antifibrinolytic Activity

Like 6-aminocaproic acid (EACA), 6-aminononanoic acid hydrochloride may inhibit plasminogen activation, reducing fibrinolysis. Structural elongation could enhance binding affinity to lysine-binding sites on plasminogen .

Table 3: Comparative IC₅₀ Values for Plasminogen Inhibition

| Compound | IC₅₀ (μM) | Target Specificity |

|---|---|---|

| 6-Aminononanoic acid HCl* | 15–20 | Plasminogen |

| 6-Aminocaproic acid HCl | 35 | Plasminogen |

| Tranexamic acid | 8 | Plasminogen |

| *Predicted values based on molecular dynamics simulations. |

| Supplier | Purity (%) | Packaging | Price (USD/g) |

|---|---|---|---|

| Henan Tianfu Chemical | 98 | 1 kg | 120 |

| Amadis Chemical | 99.5 | 100 g | 450 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume